molecular formula C11H21NO3 B12569537 N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine CAS No. 173348-11-3

N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine

Cat. No.: B12569537
CAS No.: 173348-11-3
M. Wt: 215.29 g/mol
InChI Key: JXHKBHMKEAQNLJ-SSDOTTSWSA-N
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Description

N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety substituted with a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine typically involves the acylation of 3-methyl-L-valine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound may act as an inhibitor or substrate, affecting the activity of these enzymes and thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-3-methyl-L-alanine
  • N-(2,2-Dimethylpropanoyl)-3-methyl-L-leucine
  • N-(2,2-Dimethylpropanoyl)-3-methyl-L-isoleucine

Uniqueness

N-(2,2-Dimethylpropanoyl)-3-methyl-L-valine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

173348-11-3

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C11H21NO3/c1-10(2,3)7(8(13)14)12-9(15)11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1

InChI Key

JXHKBHMKEAQNLJ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

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